molecular formula C21H25ClN2O4S B057086 Repinotan hydrochloride CAS No. 144980-77-8

Repinotan hydrochloride

Cat. No.: B057086
CAS No.: 144980-77-8
M. Wt: 437.0 g/mol
InChI Key: IGKYREHZJIHPML-UNTBIKODSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Repinotan hydrochloride, also known as Bay x 3702, is a high-affinity, selective, full agonist of the 5HT1A-receptor subtype . The 5HT1A receptor is a subtype of the serotonin receptor, which plays a crucial role in neurotransmission and is implicated in many physiological processes.

Mode of Action

Repinotan interacts with its primary target, the 5HT1A receptor, by acting as a full agonist . This means it binds to the receptor and activates it, leading to a biological response. Specifically, repinotan inhibits glutamate-induced depolarization . This interaction results in a variety of changes at the cellular level, which are mediated by several mechanisms and signaling pathways .

Biochemical Pathways

The effect of repinotan in neuronal cells is reported to be mediated by a variety of mechanisms and signaling pathways . These include:

These pathways collectively contribute to the neuroprotective properties of repinotan.

Pharmacokinetics

It is known that the compound’s clearance and volume of distribution are independent of dose , indicating linear pharmacokinetics. The half-life of repinotan is approximately 1 hour

Result of Action

The molecular and cellular effects of repinotan’s action are primarily neuroprotective . It has been shown to reduce hippocampal CA1 and CA3 neuronal loss, cortical tissue damage, and mitigate spatial learning deficits . Furthermore, repinotan has been found to be effective at stopping respiratory depression caused by morphine .

Action Environment

The action, efficacy, and stability of repinotan can be influenced by various environmental factors. For instance, the primary metabolizer of repinotan is CYP2D6 , and ethnic differences are known to affect CYP2D6 Therefore, the individual’s genetic makeup can influence the action of repinotan

Biochemical Analysis

Biochemical Properties

Repinotan Hydrochloride interacts with the 5HT1A-receptor subtype, a type of serotonin receptor. This interaction is characterized by high affinity and selectivity . The nature of this interaction is that of a full agonist, meaning this compound can fully activate the 5HT1A receptor to exert its effects .

Cellular Effects

This compound has been shown to have neuroprotective effects in animal studies This suggests that it may influence cell function by protecting neurons from damage

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the 5HT1A receptor. As a full agonist, it can activate this receptor, potentially leading to various downstream effects. These may include changes in gene expression, enzyme activation or inhibition, and other molecular-level effects .

Preparation Methods

The synthesis of BAY x 3702 involves several key steps:

    Activation of Chroman-2-carboxylic Acid: Chroman-2-carboxylic acid is activated using thionyl chloride to form the corresponding acid chloride.

    Formation of Amide: The acid chloride is then treated with (S)-phenethylamine, resulting in a mixture of diastereomers. Fractional crystallization from ethanol is used to obtain the desired isomer in high diastereomerical purity.

    Reduction to Amine: The amide is reduced using diborane in tetrahydrofuran, yielding the amine.

    Catalytic Hydrogenation: The amine undergoes catalytic hydrogenation over palladium-on-charcoal to produce optically pure ®-2-aminomethyl chroman.

    Alkylation: The final step involves alkylation with 4-bromobutyl saccharin, resulting in BAY x 3702, which is isolated as the hydrochloride salt.

Chemical Reactions Analysis

BAY x 3702 undergoes various chemical reactions, including:

Comparison with Similar Compounds

BAY x 3702 is unique in its high potency and selectivity as a 5-HT1A receptor agonist. Similar compounds include:

Properties

IUPAC Name

2-[4-[[(2R)-3,4-dihydro-2H-chromen-2-yl]methylamino]butyl]-1,1-dioxo-1,2-benzothiazol-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S.ClH/c24-21-18-8-2-4-10-20(18)28(25,26)23(21)14-6-5-13-22-15-17-12-11-16-7-1-3-9-19(16)27-17;/h1-4,7-10,17,22H,5-6,11-15H2;1H/t17-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGKYREHZJIHPML-UNTBIKODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2OC1CNCCCCN3C(=O)C4=CC=CC=C4S3(=O)=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2O[C@H]1CNCCCCN3C(=O)C4=CC=CC=C4S3(=O)=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70932465
Record name 2-(4-{[(3,4-Dihydro-2H-1-benzopyran-2-yl)methyl]amino}butyl)-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70932465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144980-77-8
Record name 1,2-Benzisothiazol-3(2H)-one, 2-[4-[[[(2R)-3,4-dihydro-2H-1-benzopyran-2-yl]methyl]amino]butyl]-, 1,1-dioxide, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144980-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bay x 3702
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144980778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-{[(3,4-Dihydro-2H-1-benzopyran-2-yl)methyl]amino}butyl)-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70932465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REPINOTAN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1KBQ63168A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Repinotan hydrochloride
Reactant of Route 2
Reactant of Route 2
Repinotan hydrochloride
Reactant of Route 3
Reactant of Route 3
Repinotan hydrochloride
Reactant of Route 4
Reactant of Route 4
Repinotan hydrochloride
Reactant of Route 5
Reactant of Route 5
Repinotan hydrochloride
Reactant of Route 6
Reactant of Route 6
Repinotan hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.